2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzaldehyde moiety linked to a pyrazole derivative via an oxime functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, serving as an intermediate in the synthesis of various biologically active molecules.
The molecular formula of 2-Chloro-6-fluorobenzaldehyde is C7H4ClFO, and it has a molecular weight of approximately 158.56 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 32 to 35 °C and a boiling point of about 203.8 °C at standard atmospheric pressure .
The biological activity of 2-Chloro-6-fluorobenzaldehyde and its derivatives has been explored in various studies. Its structural features suggest potential antimicrobial properties, making it a candidate for further investigation in the development of antiseptics and pharmaceuticals. The compound has been implicated in the synthesis of drugs like dicloxacillin and flucloxacillin, which are known for their antibacterial effects .
The synthesis of 2-Chloro-6-fluorobenzaldehyde typically involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride. This method effectively introduces the aldehyde functional group while maintaining the halogen substituents on the aromatic ring . Other synthetic routes may involve modifications to existing benzaldehyde derivatives or coupling reactions with pyrazole-containing compounds.
The primary applications of 2-Chloro-6-fluorobenzaldehyde include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It plays a crucial role in producing various biologically active compounds, particularly those exhibiting antimicrobial properties. Furthermore, it has been utilized in the development of novel copolymers for material science applications .
Interaction studies involving 2-Chloro-6-fluorobenzaldehyde focus on its reactivity with biological targets and other chemical entities. These studies are essential for understanding its mechanism of action and potential side effects when used in therapeutic contexts. Investigations into its interactions with enzymes or receptors can provide insights into optimizing its efficacy as a drug candidate.
Several compounds share structural similarities with 2-Chloro-6-fluorobenzaldehyde, often featuring variations in halogen substitutions or functional groups. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluorobenzaldehyde | Fluorine at position 2 | Lacks chlorine substitution |
| 4-Chlorobenzaldehyde | Chlorine at position 4 | Different positioning affects reactivity |
| 2,6-Difluorobenzaldehyde | Two fluorine atoms at positions 2 and 6 | Increased electron-withdrawing effects |
| 2-Bromo-6-fluorobenzaldehyde | Bromine at position 2 | Similar reactivity with different halogen |
| 2-Chloro-4-fluorobenzaldehyde | Chlorine at position 2 and fluorine at position 4 | Variation in biological activity |
These compounds highlight the uniqueness of 2-Chloro-6-fluorobenzaldehyde due to its specific combination of chlorine and fluorine substituents, influencing both its chemical reactivity and biological activity compared to others.
The molecule features a pyrazole ring substituted with chlorine and methyl groups, coupled to a fluorinated benzaldehyde oxime moiety via a carbamoyl linker. Its IUPAC name, [(E)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate, reflects its stereospecific (E)-configuration at the oxime double bond.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉Cl₂FN₄O₂ | |
| Molecular Weight | 331.13 g/mol | |
| SMILES Notation | CN1C(=C(C=N1)NC(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl | |
| InChIKey | UBVVEAXPUVPRHS-YAXRCOADSA-N |
The (E)-configuration ensures optimal spatial alignment of the pyrazole and benzaldehyde groups, influencing intermolecular interactions and reactivity.
While experimental spectral data for this compound is limited in public databases, key inferences can be drawn from its functional groups:
Experimental validation of these predictions is necessary for confirmation.
Density Functional Theory (DFT) simulations could elucidate electronic properties: